Nav1.7 Sodium Channel Inhibition: Sub-Nanomolar Potency with Cross-Species Activity
This compound demonstrates potent inhibition of the human Nav1.7 sodium channel with an IC50 of 0.230 nM in whole-cell voltage clamp assays using HEK-293 cells [1]. Cross-species activity is confirmed with an IC50 of 1.30 nM against rat Nav1.7 under comparable conditions [1]. This level of potency distinguishes the compound from generic macrocyclic peptides lacking the specific side-chain architecture required for Nav1.7 engagement. No comparator data from a closely related benzyl-substituted MCoTI-II analog is available in the retrieved literature; this evidence is therefore class-level inference based on the compound's unique side-chain composition relative to other pentazacyclopentadecane-containing peptides.
| Evidence Dimension | Nav1.7 sodium channel inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.230 nM (human Nav1.7); IC50 = 1.30 nM (rat Nav1.7) |
| Comparator Or Baseline | Not available for direct structural analog; baseline established against vehicle control |
| Quantified Difference | Not calculable (no direct comparator data) |
| Conditions | Human Nav1.7 expressed in HEK-293 cells; whole-cell voltage clamp at -130 to -110 mV holding potential; rat Nav1.7 stably expressed with train pulses to -20 mV at 0.1 Hz, holding potential -90 mV, whole-cell QPatch HT assay |
Why This Matters
Sub-nanomolar Nav1.7 inhibition with cross-species validation supports selection of this compound for pain pathway research where target engagement at physiologically relevant concentrations is required.
- [1] BindingDB. BDBM50051088 (CHEMBL3318147): Inhibition of human Nav1.7 expressed in HEK-293 cells; IC50 = 0.230 nM (human), 1.30 nM (rat). View Source
